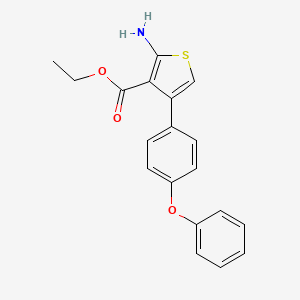
Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes called kinases that are involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed new compounds related to Ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate by employing various synthetic methods. For instance, the synthesis and characterization of a new azo-Schiff base derived from this compound have been reported, demonstrating the versatility of this compound in creating structurally diverse molecules with potential applications in material science and pharmacology. The synthesized compounds were characterized using techniques such as IR, NMR spectroscopy, and single-crystal X-ray diffraction, highlighting their unique structural properties (Menati et al., 2020).
Biological Activities
Various derivatives of this compound have been synthesized and evaluated for their biological activities. For example, compounds with thiophene moieties have been investigated for their antimicrobial and antioxidant activities. Some derivatives exhibited significant antibacterial and antifungal properties, as well as pronounced antioxidant potential, indicating their utility in developing new therapeutic agents (Raghavendra et al., 2016).
Antimicrobial Evaluation
The antimicrobial activity of newly synthesized thiophene derivatives has been a focus of recent studies. These compounds have been tested against various bacterial and fungal strains, showing promising results that could lead to the development of new antimicrobial agents. The structure-activity relationship studies of these compounds provide valuable insights into the design of more effective and selective antimicrobial agents (Balamurugan et al., 2009).
Anticancer Potential
Research has also explored the anticancer potential of thiophene derivatives. By modifying the chemical structure of this compound, researchers have developed compounds with significant anti-proliferative activity against various cancer cell lines. These studies contribute to the ongoing search for more effective cancer treatments, highlighting the importance of thiophene derivatives in medicinal chemistry (Mohareb et al., 2016).
Properties
IUPAC Name |
ethyl 2-amino-4-(4-phenoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-22-19(21)17-16(12-24-18(17)20)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWONYGGUNHGJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylbenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2795772.png)
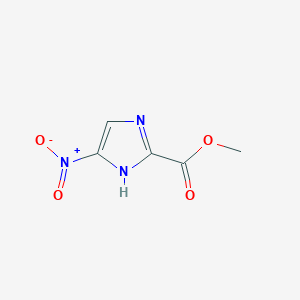
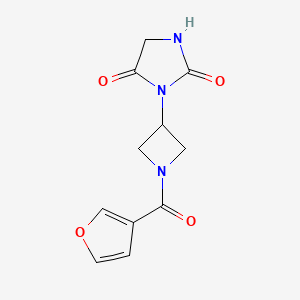
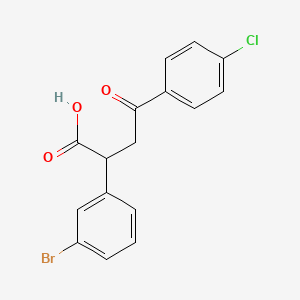

![4-[(6-Methoxypyridin-2-yl)carbonyl]morpholine](/img/structure/B2795783.png)
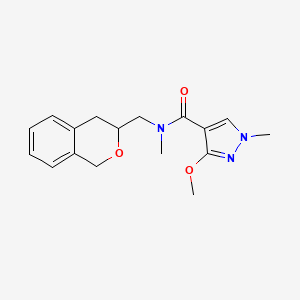

![3-(4-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2795786.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2795787.png)
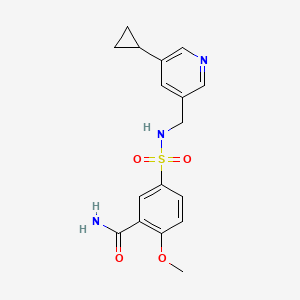

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2795794.png)
![(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B2795795.png)
